Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)-
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Overview
Description
Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- is an organic compound with the molecular formula C15H13NO5 and a molecular mass of 287.27 g/mol . This compound is characterized by the presence of a benzene ring, a nitro group, and a phenylmethoxy group attached to the acetic acid moiety. It is a derivative of benzeneacetic acid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- typically involves the nitration of benzeneacetic acid derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The phenylmethoxy group can be introduced through etherification reactions using phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, etherification, and purification steps. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and controlled reaction environments is common in industrial settings to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated benzene derivatives.
Scientific Research Applications
Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenylmethoxy group may enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler derivative with a phenyl group attached to the acetic acid moiety.
2-Nitrophenylacetic acid: Contains a nitro group on the benzene ring and is used in organic synthesis and as an herbicide.
4-Nitrophenylacetic acid: Similar to 2-nitrophenylacetic acid but with the nitro group in the para position.
Uniqueness
Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- is unique due to the presence of both the nitro and phenylmethoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
20876-32-8 |
---|---|
Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-(2-nitro-6-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H13NO5/c17-15(18)9-12-13(16(19)20)7-4-8-14(12)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18) |
InChI Key |
QFWAGNHVKQLZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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